1-tert-butyl-4-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyrrolidin-2-one
Description
The compound "1-tert-butyl-4-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyrrolidin-2-one" is a sophisticated organic molecule featuring several functional groups that bestow it with unique chemical properties and potential applications in various fields. The molecule comprises a tert-butyl group, an imidazole ring, a pyrrolidine ring, and a methoxy group, all intricately connected.
Properties
IUPAC Name |
1-tert-butyl-4-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-17(2,3)21-9-11(7-14(21)22)16(23)20-10-12(24-4)8-13(20)15-18-5-6-19-15/h5-6,11-13H,7-10H2,1-4H3,(H,18,19)/t11?,12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOXBPCJSGTUFM-HDYSRYHKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)N2CC(CC2C3=NC=CN3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)N2C[C@@H](C[C@H]2C3=NC=CN3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-4-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic synthesis techniques, including:
Protection and Deprotection Steps: : To ensure selectivity in the reactions, protecting groups may be employed and subsequently removed.
Formation of Pyrrolidine Ring: : The pyrrolidine ring can be formed through cyclization reactions of appropriate intermediates.
Introduction of Imidazole Ring: : The imidazole moiety can be introduced via nucleophilic substitution or other suitable methods.
Esterification and Amidation:
Industrial Production Methods
Industrial synthesis of this compound likely involves optimization of the laboratory-scale methods to enhance yield, purity, and cost-effectiveness. Techniques like continuous flow synthesis and catalysis may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-4-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyrrolidin-2-one can undergo a variety of chemical reactions, including:
Oxidation and Reduction: : Alteration of the oxidation states of various moieties within the molecule.
Nucleophilic Substitution: : Particularly at the imidazole and carbonyl groups.
Hydrolysis: : Splitting of the methoxy or carbonyl group under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Nucleophiles: : Alkyl halides, amines.
Hydrolyzing Agents: : Hydrochloric acid, sodium hydroxide.
Major Products
The reactions of this compound typically yield modified versions with changes to the tert-butyl, imidazole, methoxy, or pyrrolidine components, resulting in a variety of derivatives with potentially differing properties.
Scientific Research Applications
Chemistry
1-tert-butyl-4-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyrrolidin-2-one serves as a building block for designing novel compounds with diverse chemical properties.
Biology
This compound can be used in biological studies to understand the interactions of functional groups within biological systems, aiding in drug design and enzyme inhibition studies.
Medicine
In medicinal chemistry, it can be explored for its potential as a therapeutic agent, given its structural complexity and functional versatility.
Industry
The compound may find applications in the development of new materials, pharmaceuticals, and agrochemicals due to its robust and customizable structure.
Mechanism of Action
The effects of 1-tert-butyl-4-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyrrolidin-2-one arise from its ability to interact with various molecular targets. These targets may include enzymes, receptors, and nucleic acids, leading to modifications in their activity and function. The imidazole ring, for example, can act as a ligand in coordination chemistry, while the pyrrolidine rings may influence binding interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-4-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyrrolidin-2-thione
1-tert-butyl-4-[(2S,4R)-2-(1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carbonyl]pyrrolidin-2-one
Uniqueness
Compared to similar compounds, 1-tert-butyl-4-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyrrolidin-2-one boasts a unique combination of functional groups that impart it with distinctive reactivity and binding properties. The specific arrangement and nature of these groups make it particularly valuable for precise scientific research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
